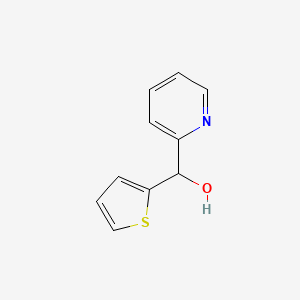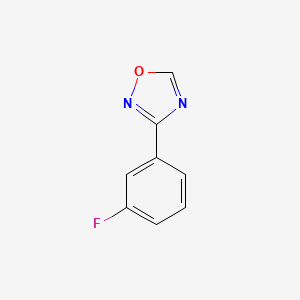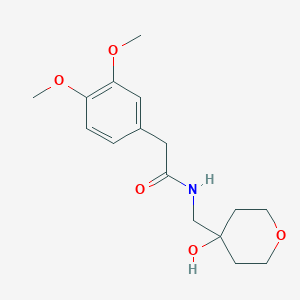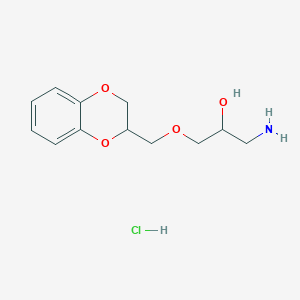![molecular formula C16H14ClN3O4S B2397324 N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide CAS No. 1445723-41-0](/img/structure/B2397324.png)
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune response and have been investigated as a treatment for various autoimmune diseases and cancers.
Wirkmechanismus
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide is a selective inhibitor of JAK3, which is a member of the JAK family of tyrosine kinases. JAK3 is involved in the signaling pathways of various cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are important for the function of immune cells. By inhibiting JAK3, this compound can modulate the immune response and reduce the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines and chemokines, such as IL-2, interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), which are involved in the inflammatory response. It has also been shown to reduce the activation and proliferation of T cells, which are important for the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has several advantages for lab experiments, such as its high selectivity for JAK3 and its ability to modulate the immune response. However, it also has some limitations, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for the research on N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancers. Another direction is to study its mechanism of action in more detail, including its effects on other signaling pathways and immune cells. Additionally, the development of more selective and less toxic JAK inhibitors could improve the therapeutic potential of this class of compounds.
Synthesemethoden
The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide involves several steps, starting from the reaction of 4-chloro-2-nitropyridine with sodium sulfite to form 4-chloro-2-aminopyridine. This compound is then reacted with 4-cyclopropanecarbonyl chloride to form the corresponding amide. The final step involves the reaction of this amide with 4-aminosulfonylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a treatment for certain cancers, such as leukemia and lymphoma.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-9-13(7-8-18-14)25(23,24)20-16(22)11-3-5-12(6-4-11)19-15(21)10-1-2-10/h3-10H,1-2H2,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONKXPZUIGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B2397243.png)
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)


![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)




![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
![Ethyl 2-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2397262.png)